mass spectrometry fragmentation pathway of CAS 69603-36-7
mass spectrometry fragmentation pathway of CAS 69603-36-7
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathway of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS 69603-36-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, with CAS number 69603-36-7, is a heterocyclic aromatic compound.[1][2] Its structural backbone, benzothiophene, is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Understanding the mass spectrometry fragmentation of this molecule is crucial for its identification, characterization, and metabolic studies in drug development and other research areas. This guide provides a detailed exploration of the predicted fragmentation pathway of this compound, grounded in established principles of mass spectrometry.
Molecular Structure and Key Features
The foundational step in predicting fragmentation is a thorough analysis of the molecule's structure.
Chemical Structure:
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IUPAC Name: 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene[2]
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Molecular Formula: C16H14O2S[2]
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Molecular Weight: 270.35 g/mol [2]
The structure features a central benzothiophene core with two methoxy-substituted phenyl rings. The key functional groups influencing fragmentation are:
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Benzothiophene core: A stable aromatic system, but susceptible to ring-opening and loss of small molecules like acetylene (C2H2) and carbon monosulfide (CS).[4][5]
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Aryl ether linkages (methoxy groups): These are prone to cleavage, primarily through the loss of a methyl radical (•CH3) or formaldehyde (CH2O).[6][7]
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Bi-aryl linkage: The bond connecting the phenyl ring to the benzothiophene core can also be a site of cleavage.
Proposed Fragmentation Pathway
The fragmentation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene under positive ion electrospray ionization (ESI) is anticipated to proceed through several key steps, initiated by the formation of the protonated molecule [M+H]+.
Step 1: Formation of the Precursor Ion
In positive ion mode ESI-MS, the molecule will readily accept a proton to form the molecular ion [M+H]+ with a mass-to-charge ratio (m/z) of 271.35.
Step 2: Primary Fragmentation Events
The initial fragmentation of the [M+H]+ ion is expected to involve the most labile bonds, primarily the ether linkages.
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Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the C-O bond of a methoxy group, resulting in the loss of a methyl radical (•CH3). This would lead to the formation of a radical cation at m/z 256.3. This is a highly probable initial fragmentation step.
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Loss of Formaldehyde: Another possibility is the neutral loss of formaldehyde (CH2O) from a methoxy group, which would result in an ion at m/z 241.3.
Step 3: Secondary Fragmentation
The primary fragment ions will undergo further fragmentation, leading to a cascade of product ions.
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Sequential Loss of Methyl Radicals: Following the initial loss of one methyl radical, the resulting ion can lose the second methyl radical, leading to a fragment at m/z 241.3.
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Cleavage of the Benzothiophene Core: The benzothiophene ring system can undergo fragmentation, typically involving the loss of acetylene (C2H2) or carbon monosulfide (CS).[4][5] For instance, the ion at m/z 241.3 could lose CS to form an ion at m/z 197.3.
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Cleavage of the Bi-aryl Bond: The bond connecting the phenyl group to the benzothiophene core could cleave, leading to ions corresponding to the individual ring systems.
The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted ESI-MS/MS fragmentation pathway of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Experimental Protocol for Fragmentation Analysis
To experimentally verify the proposed fragmentation pathway, the following protocol using a tandem mass spectrometer is recommended.
Sample Preparation
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Standard Solution: Prepare a 1 mg/mL stock solution of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable organic solvent such as methanol or acetonitrile.
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Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.
Mass Spectrometry Parameters
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.5 kV
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Cone Voltage: 30 V
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Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 600 L/hr
MS and MS/MS Data Acquisition
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Full Scan MS: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecule [M+H]+.
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Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 271.35) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the fragmentation analysis of CAS 69603-36-7.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions and their proposed elemental compositions.
| m/z (Predicted) | Proposed Elemental Composition | Proposed Neutral Loss | Description |
| 271.35 | [C16H15O2S]+ | - | Protonated Molecule [M+H]+ |
| 256.3 | [C15H12O2S]•+ | •CH3 | Loss of a methyl radical |
| 241.3 | [C15H13O2S]+ | CH2O | Loss of formaldehyde |
| 241.3 | [C14H9O2S]+ | 2 * •CH3 | Sequential loss of two methyl radicals |
| 212.3 | [C14H9O2]+ | •CH3 + CS | Loss of a methyl radical and carbon monosulfide |
| 197.3 | [C13H9O2]+ | 2 * •CH3 + S | Loss of two methyl radicals and sulfur |
Conclusion
The mass spectrometry fragmentation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is predicted to be driven by the lability of the methoxy groups and the inherent stability of the aromatic core. The primary fragmentation pathways likely involve the loss of methyl radicals and formaldehyde, followed by cleavages within the benzothiophene ring system. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality MS/MS data to confirm these predictions and fully elucidate the fragmentation behavior of this compound. This information is invaluable for the unambiguous identification and structural characterization of this molecule in complex matrices, a common requirement in pharmaceutical research and development.
References
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Gül, A., & Erdem, S. S. (2010). Mass Spectrometric Fragmentation of Some Benzothiophene Derivatives. Journal of the Chinese Chemical Society, 57(3A), 434-438.
- BenchChem. (2026). Application Note: Analysis of 7-Ethyl-2-propyl-1-benzothiophene by Gas Chromatography-Mass Spectrometry (GC-MS).
-
PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Veeprho. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | CAS 63675-74-1. Retrieved from [Link]
-
CSIRO Publishing. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. connectsci.au [connectsci.au]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
